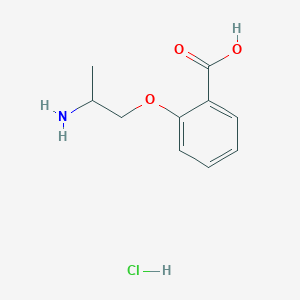
1-(2-Aminoethyl)-4-methoxypyrrolidin-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amines, such as “1-(2-Aminoethyl)-4-methoxypyrrolidin-2-one;hydrochloride”, are derivatives of ammonia in which one or more hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom .
Molecular Structure Analysis
Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .Chemical Reactions Analysis
Amines can react with acids to form salts plus water in exothermic reactions . They may also be incompatible with certain substances such as isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
Amines are typically water-soluble and can be combustible . They can cause temporary incapacitation or residual injury .Applications De Recherche Scientifique
Chemical Synthesis and Modification
1-(2-Aminoethyl)-4-methoxypyrrolidin-2-one hydrochloride has been utilized in various chemical synthesis and modification processes. For instance, it has been used in the study of imidazolidin-4-ones as skeletal modifications in bioactive oligopeptides. These compounds act as proline surrogates or protect the N-terminal amino acid against hydrolysis. An unexpected stereoselectivity was observed in the formation of imidazolidin-4-one when reacting alpha-aminoamide derivatives of the antimalarial drug primaquine with benzaldehydes containing specific substituents, highlighting the role of intramolecular hydrogen bonds (Ferraz et al., 2007). Furthermore, its derivatives have been recognized as versatile chiral auxiliaries, such as in the synthesis of (S)‐(−)‐1‐Amino‐2‐Methoxymethylpyrrolidine (SAMP) and (R)‐(+)‐1‐Amino‐2‐Methoxymethylpyrrolidine (RAMP), which are crucial for various synthetic strategies including acylation and alkylation (Enders, Fey, & Kipphardt, 2003).
Pharmacological Profiles
The pharmacological profiles of compounds derived from 1-(2-Aminoethyl)-4-methoxypyrrolidin-2-one hydrochloride have been extensively studied. For example, R-96544, derived from this chemical, is the active form of a novel 5-HT2A receptor antagonist showing significant inhibition of platelet aggregation and potential for treating conditions mediated by the 5-HT2A receptor, underscoring its therapeutic potential (Ogawa et al., 2002).
Antimicrobial Activity
Compounds like 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, derived from this chemical, have shown promising antimicrobial activities. Their synthesis and activity against various bacterial strains have been documented, providing insights into the development of new antibacterial agents (Egawa et al., 1984).
Corrosion Inhibition
The application of derivatives of 1-(2-Aminoethyl)-4-methoxypyrrolidin-2-one hydrochloride in corrosion control has been explored, such as in the study of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole for mild steel in acidic media. This research underscores the compound's significance in developing effective corrosion inhibitors (Bentiss et al., 2009).
Neuropharmacology
Research into the neuroleptic activity of benzamides synthesized from 1-(2-Aminoethyl)-4-methoxypyrrolidin-2-one hydrochloride has provided valuable insights. Compounds such as cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide demonstrated significant potential as neuroleptics, offering new avenues for psychosis treatment (Iwanami et al., 1981).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-aminoethyl)-4-methoxypyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-11-6-4-7(10)9(5-6)3-2-8;/h6H,2-5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIRPRNEFJGOJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)N(C1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-4-methoxypyrrolidin-2-one;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

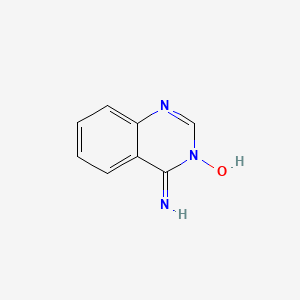
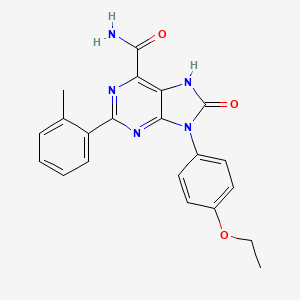
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(4-hydroxypiperidin-1-yl)phenyl]amino}acetamide](/img/structure/B2586052.png)
![N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2586054.png)
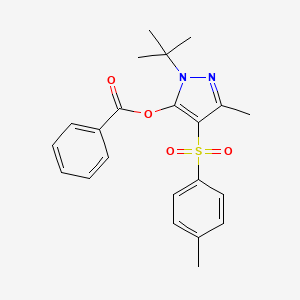
![5-Fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2586056.png)

![tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2586059.png)
![3-((3-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2586061.png)

![(Z)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2586065.png)
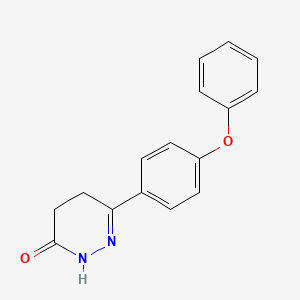
![2-[(4-Chlorophenyl)sulfonylmethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2586070.png)
